molecular formula C9H9ClO B100829 1-(2-Chloroethenyl)-4-methoxybenzene CAS No. 18684-79-2

1-(2-Chloroethenyl)-4-methoxybenzene

Cat. No. B100829
CAS RN: 18684-79-2
M. Wt: 168.62 g/mol
InChI Key: XURGFZNIMRDEBA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a procedure for the stereoselective synthesis of dichloro[(Z)-2-chloro-2-phenylethenyl][(4E)-5- chlorooct-4-en-4-yl]-λ4-tellane and [(Z)-2-chloro-2-phenylethenyl][(4E)-5-chlorooct-4-en-4-yl]tellane has been developed on the basis of anti-addition of tellurium tetrachloride–phenylacetylene monoadduct to oct-4-yne .

properties

IUPAC Name

1-(2-chloroethenyl)-4-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO/c1-11-9-4-2-8(3-5-9)6-7-10/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XURGFZNIMRDEBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40391525
Record name 1-(-2-CHLORO-VINYL)-4-METHOXY-BENZENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40391525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chloroethenyl)-4-methoxybenzene

CAS RN

18684-79-2
Record name 1-(-2-CHLORO-VINYL)-4-METHOXY-BENZENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40391525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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